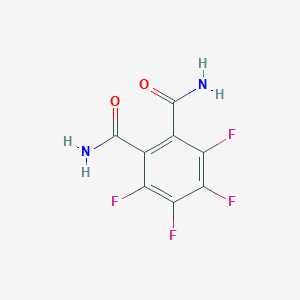
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a fluorinated analogue of benzene-1,2-dicarboxamide and has been found to exhibit potent biological activities.
Mécanisme D'action
The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has also been found to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to exhibit various biochemical and physiological effects. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to modulate the expression of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide in lab experiments is its high potency and specificity towards cancer cells. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide. One of the areas of interest is the development of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide-based anticancer drugs. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide can be modified to improve its solubility and bioavailability, making it a more effective anticancer agent. Another area of interest is the investigation of the mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide and its interactions with other signaling pathways involved in cancer cell growth and survival. Finally, the potential use of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide as a diagnostic tool for cancer detection and monitoring is an area of interest for future research.
Conclusion
In conclusion, 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a promising compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a multistep process, and its biological activities have been extensively studied. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and modulate the expression of genes involved in cancer cell growth and survival. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has several advantages for lab experiments, including its high potency and specificity towards cancer cells. Future research on 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide could lead to the development of novel anticancer drugs and diagnostic tools for cancer detection and monitoring.
Méthodes De Synthèse
The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a multistep process that involves the reaction of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ammonia to produce 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide. The yield of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been extensively studied for its biological activities, particularly its anticancer properties. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been found to exhibit anti-inflammatory and antioxidant activities.
Propriétés
Numéro CAS |
13719-84-1 |
|---|---|
Nom du produit |
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide |
Formule moléculaire |
C8H4F4N2O2 |
Poids moléculaire |
236.12 g/mol |
Nom IUPAC |
3,4,5,6-tetrafluorobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)2(8(14)16)4(10)6(12)5(3)11/h(H2,13,15)(H2,14,16) |
Clé InChI |
IFFMGRFKBONHFR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
Synonymes |
Benzene-1,2-dicarboxamide, 3,4,5,6-tetrafluoro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



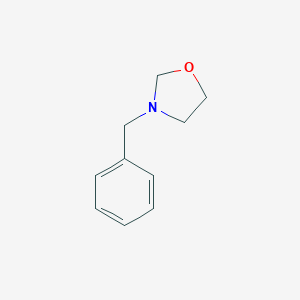
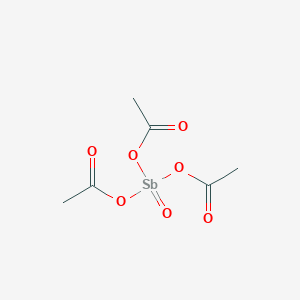
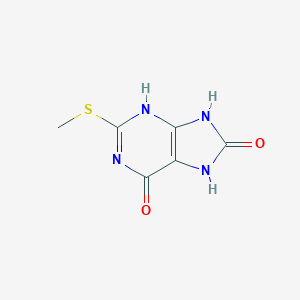
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)
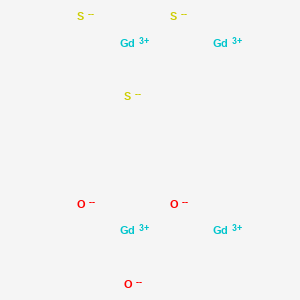
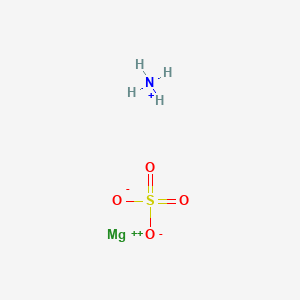
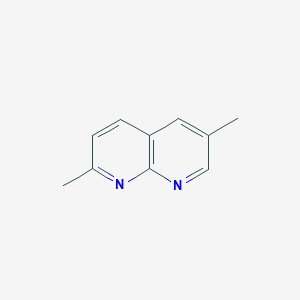
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)


![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
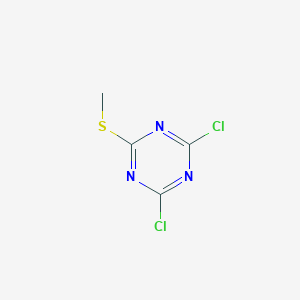
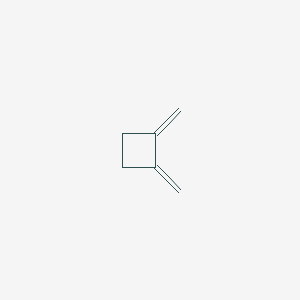
![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)